molecular formula C14H12OSe B14428200 Ethanone, 1-[4-(phenylseleno)phenyl]- CAS No. 85972-34-5

Ethanone, 1-[4-(phenylseleno)phenyl]-

Cat. No.: B14428200
CAS No.: 85972-34-5
M. Wt: 275.21 g/mol
InChI Key: QHDIMOIGMPFAPH-UHFFFAOYSA-N
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Description

This selenium-containing compound is structurally analogous to other para-substituted acetophenones but distinguishes itself through the unique electronic and steric properties imparted by the selenophenyl group. Selenium’s polarizability and redox activity may confer distinct reactivity and biological activity compared to sulfur or oxygen analogs .

Properties

CAS No.

85972-34-5

Molecular Formula

C14H12OSe

Molecular Weight

275.21 g/mol

IUPAC Name

1-(4-phenylselanylphenyl)ethanone

InChI

InChI=1S/C14H12OSe/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

QHDIMOIGMPFAPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(phenylseleno)phenyl]- typically involves the reaction of 4-bromoacetophenone with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phenylselenol .

Industrial Production Methods

While specific industrial production methods for Ethanone, 1-[4-(phenylseleno)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogs and their substituent effects are summarized below:

Compound Substituent Electronic Effects Key Properties
1-[4-(Phenylsulfonyl)phenyl]ethanone -SO₂Ph Strong electron-withdrawing Enhanced stability in nucleophilic reactions; used in triazole synthesis.
1-[4-(Styryl)phenyl]ethanone -CH=CHPh (E-config.) Conjugation-enhancing UV/Vis activity due to extended π-system; potential photochemical applications.
1-[4-(Morpholinylsulfonyl)phenyl]ethanone -SO₂-morpholine Polar, electron-withdrawing Improved solubility in polar solvents; pharmacologically relevant.
1-[4-(Bromomethyl)phenyl]ethanone -CH₂Br Electrophilic Susceptible to nucleophilic substitution; intermediate in organic synthesis.
1-[4-(Methylimidazolyl)phenyl]ethanone -N-methylimidazole Basic, hydrogen-bonding capable Potential for coordination chemistry; antimicrobial activity.

Key Observations :

  • The phenylseleno group (-SePh) is less electron-withdrawing than sulfonyl (-SO₂Ph) but more polarizable than alkyl or styryl groups. This enhances its utility in redox reactions and catalysis.

Physical Properties

Comparative physical data for select compounds:

Compound Melting Point (°C) Boiling Point (°C) Flash Point (°C) Molecular Weight
1-[4-(tert-Butyl)phenyl]ethanone 17–18 117 30 176.25
1-[4-(Phenylsulfonyl)phenyl]ethanone Not reported Not reported Not reported ~316 (estimated)
1-[4-(Styryl)phenyl]ethanone Not reported Not reported Not reported 222.28
Target Compound Predicted higher Predicted higher Moderate ~291 (estimated)

Analysis :

  • The phenylseleno derivative is expected to exhibit higher molecular weight and melting/boiling points than tert-butyl or styryl analogs due to selenium’s atomic mass and intermolecular interactions.
  • Flash point data for selenium-containing compounds are scarce, but analogous sulfonyl or brominated derivatives suggest moderate flammability .

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